Granisetron Granisetron A serotonin receptor (5HT-3 selective) antagonist that has been used as an antiemetic and antinauseant for cancer chemotherapy patients.
Granisetron is an indazole derivative with antiemetic properties. As a selective serotonin receptor antagonist, granisetron competitively blocks the action of serotonin at 5-hydroxytryptamine3 (5-HT3) receptors, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
A serotonin receptor (5HT-3 selective) antagonist that has been used as an antiemetic for cancer chemotherapy patients.
Brand Name: Vulcanchem
CAS No.: 109889-09-0
VCID: VC21352495
InChI: InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3
SMILES: CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Molecular Formula: C18H24N4O
Molecular Weight: 315.4 g/mol

Granisetron

CAS No.: 109889-09-0

Cat. No.: VC21352495

Molecular Formula: C18H24N4O

Molecular Weight: 315.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Granisetron - 109889-09-0

CAS No. 109889-09-0
Molecular Formula C18H24N4O
Molecular Weight 315.4 g/mol
IUPAC Name N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide
Standard InChI InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3
Standard InChI Key MFWNKCLOYSRHCJ-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C
SMILES CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Canonical SMILES CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Appearance White to yellowish white crystalline powder
Melting Point 219 °C (hydrochloride salt)

Mechanism of Action

Granisetron exerts its therapeutic effect through selective antagonism of 5-HT3 receptors. The antiemetic mechanism fundamentally involves blocking serotonin-induced stimulation of vagal afferent activity . This process can be understood by examining the pathophysiology of chemotherapy-induced emesis: when patients are exposed to emetogenic cancer chemotherapy, mucosal enterochromaffin cells release serotonin which stimulates 5-HT3 receptors located both peripherally on vagal nerve terminals and centrally in the nucleus tractus solitarus .

By selectively binding to and blocking these 5-HT3 receptors, granisetron prevents the serotonin-mediated emetogenic stimuli that lead to nausea and vomiting . The compound's selectivity is noteworthy, as radioligand binding studies have demonstrated that granisetron hydrochloride has negligible affinity for other 5-HT receptors or for dopamine D2 receptor binding sites . This receptor specificity contributes to granisetron's favorable efficacy and safety profile compared to less selective antiemetics.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

The pharmacokinetic properties of granisetron vary significantly between its immediate-release and extended-release formulations. Extended-release (ER) granisetron demonstrates particularly favorable bio-parameters, including slow hydrolysis with plasma detection for 7 days after administration with maximum plasma concentration occurring at 24 hours following a single dose . This extended profile allows dosing frequency to be maximized at once per week, offering considerable advantages for patient convenience and compliance .

ER granisetron consists of 2% granisetron combined with a bioerodible tri (ethylene glycol) poly (orthoester) polymer that enables sustained drug delivery . The compound has a terminal elimination half-life of 24 hours and is predominantly cleared through hepatic metabolism .

Clinical Applications

Chemotherapy-Induced Nausea and Vomiting

These findings establish granisetron as an effective first-line agent for preventing and managing CINV, particularly in the more challenging delayed phase that has traditionally been difficult to control with older antiemetic regimens.

Post-Operative Nausea and Vomiting

Granisetron has been evaluated extensively for prevention of PONV, including in pediatric populations. A Phase 4 clinical trial investigated intravenous granisetron (Kytril) at two dose levels (20 mcg/kg and 40 mcg/kg) for prevention of PONV in pediatric subjects undergoing tonsillectomy or adenotonsillectomy . This multicenter study enrolled 171 patients aged 2 to 16 years across 8 centers in the United States, with 157 patients ultimately receiving treatment .

The study protocol involved administering granisetron as a single 30-second intravenous injection approximately 15 minutes prior to extubation (end of surgery) . Patients were subsequently monitored for occurrence of vomiting, complaints of nausea, use of rescue medication, and adverse events at multiple timepoints: 2 hours after extubation, prior to discharge from the post-anesthesia care unit, and by telephone at 24 hours after extubation .

ER granisetron has shown particular benefit in surgical patients with high risk for PONV, including those undergoing abdominal, gynecologic, laparoscopic, breast, and ENT procedures . Comparative studies have demonstrated that granisetron was more efficacious than droperidol in preventing PONV during the first 24 hours post-surgery, with an incidence of 22% versus 42% respectively .

Special Population Considerations

Granisetron offers specific advantages in certain patient populations where nausea and vomiting present particular challenges. In pregnancy, especially for patients with hyperemesis gravidarum and those undergoing cesarean delivery under general or neuraxial anesthesia, granisetron has shown promise . A double-blinded randomized controlled trial found that short-acting granisetron reduced PONV incidence to 25% compared to 62.5% with placebo .

When compared to promethazine, a traditional treatment for hyperemesis gravidarum, granisetron demonstrated superior efficacy with patients experiencing fewer vomiting episodes at 48 hours, shorter hospital stays, lower rehospitalization rates, and no reported adverse drug reactions .

For elderly patients, particularly those with cognitive impairment, the single-injection model of ER granisetron may improve compliance and safety . In early discharge paradigms, ER granisetron offers advantages over phenothiazines and dexamethasone due to its reduced sedation and minimal impact on glycemic control, respectively .

Comparative Efficacy with Other Antiemetics

Granisetron versus Ondansetron

Extended-release granisetron has demonstrated superiority to ondansetron in key clinical trials. The phase 3 studies showing higher complete response rates (65% vs. 56%, P = 0.014) in the delayed phase of CINV position granisetron as a potentially preferred option in highly emetogenic chemotherapy regimens . Beyond efficacy measures, ER granisetron exhibits a comparable safety and tolerability profile to ondansetron, providing a solid foundation for its use in various clinical settings .

Granisetron versus Dexamethasone

When compared with dexamethasone, which is widely used for PONV prophylaxis, ER granisetron presents several advantages . While dexamethasone is effective in immediate and initial postoperative periods, it carries risks of glycemic disturbances in diabetic patients, anxiety or insomnia in elderly patients, and potential interactions with psychiatric medications . These limitations make ER granisetron a more suitable option for patients with multiple comorbidities or complex medication regimens.

Structure-Activity Relationships and Derivatives

Extensive research has been conducted on granisetron's structure-activity relationships to understand how structural modifications affect binding affinity and potency. Various granisetron derivatives have been synthesized and evaluated for their binding affinities to the human 5-HT3A receptor through competition with radiolabeled [3H]granisetron .

Crystal structure analyses have revealed that in granisetron derivatives, the indazole ring is coplanar with the amide bond, with flexibility observed around the bond between the amide nitrogen and the granatane component . Interestingly, the methyl group of the granatane can adopt different conformations in different derivatives, suggesting potential for structural optimization .

The following table presents binding affinities (Ki values) for various granisetron derivatives:

CompoundRR′R′′Ki (nM) mean ± SEMn
1HMeMe1.45 ± 0.133
2a4-OHMeMe0.17 ± 0.095
2b4-OMeMeMe26.3 ± 7.44
2c4-OBnMeMe375 ± 614
3a5-OHMeMe7.3 ± 1.53
3b5-OMeMeMe5306 ± 2094
3c5-OBnMeMe3029 ± 9564
4a6-OHMeMe279 ± 274
4b6-OMeMeMe237 ± 513
4c6-OBnMeMe749 ± 1834
5a7-OHMeMe0.67 ± 0.283
5b7-OMeMeMe71.1 ± 8.06
5c7-OBnMeMe0.23 ± 0.035
6HMeBn59.3 ± 0.83
7H(CH2)3NH2Me1.89 ± 0.333

This data reveals several important structure-activity insights. Compound 5a, which is the major metabolite of granisetron in humans, demonstrates potency comparable to granisetron itself . Affinity decreased when a larger methoxy group was present at the 7-position but increased with a larger benzyl group at this position, suggesting that the π-system may interact with hydrophobic residues in the binding site . Conversely, a benzyl group was less well tolerated at the bicycle 9-position, with compound 6 exhibiting a relatively higher Ki of 59.3 nM. The addition of an aminopropyl substituent at the indazole N1-position (compound 7) had minimal impact on binding affinity, with a Ki value of 1.89 ± 0.33 nM .

These structure-activity findings provide valuable direction for future drug development efforts aimed at creating novel 5-HT3 antagonists with optimized pharmacological properties.

Current and Future Applications

Granisetron continues to be investigated for expanded applications beyond its established roles in CINV and PONV. Its utility in the intensive care unit setting has been suggested, where it may offer advantages in patients with prolonged nausea and vomiting of various etiologies .

The development of extended-release formulations has significantly enhanced granisetron's clinical utility by allowing less frequent dosing while maintaining efficacy. This advancement particularly benefits patients requiring longer-term antiemetic coverage and those with compliance challenges.

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